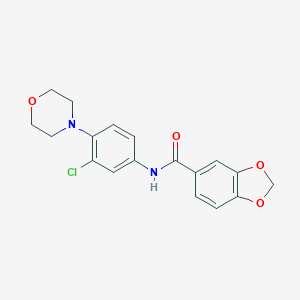![molecular formula C20H25N3O3S B251409 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251409.png)
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as DSP-0337, is a small molecule drug that has shown potential in the treatment of various diseases.
Mecanismo De Acción
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is believed to work by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can alter the expression of genes that are involved in various biological processes, including cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to reduce inflammation markers in animal models. In neurological disorder research, 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is its specificity for BRD4, which makes it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One direction is to continue studying its potential in the treatment of cancer, inflammation, and neurological disorders. Another direction is to develop more potent analogs of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide that may be more useful in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and its effects on gene expression.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several chemical reactions. The starting material is 4-(methylsulfonyl)-1-piperazine, which is reacted with 4-nitrophenylboronic acid to form 4-(4-nitrophenyl)-1-piperazine. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to reduce inflammation markers in animal models. In neurological disorder research, 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H25N3O3S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3,5-dimethyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O3S/c1-15-12-16(2)14-17(13-15)20(24)21-18-4-6-19(7-5-18)22-8-10-23(11-9-22)27(3,25)26/h4-7,12-14H,8-11H2,1-3H3,(H,21,24) |
Clave InChI |
ZWVIAVYOZIDSAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
![2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251349.png)